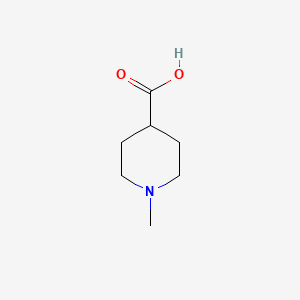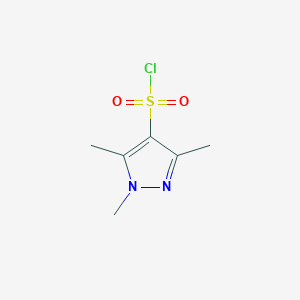
1-(Isocyanatomethyl)-3-methoxybenzene
Übersicht
Beschreibung
1-(Isocyanatomethyl)-3-methoxybenzene, also known as 1-isocyanato-3-methoxybenzene, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a strong, pungent odor. The compound has a variety of uses, from industrial applications to scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polyurethane, and as a solvent for the preparation of polymers. It is also used in the manufacture of pharmaceuticals and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis of Aromatic Compounds
- Electrochemical Thiocyanation of Aromatic Compounds : The study by Gitkis and Becker (2006) focused on the electrochemical thiocyanation of methoxybenzene, which is closely related to 1-(Isocyanatomethyl)-3-methoxybenzene. This process is significant for synthesizing aromatic compounds with high regio- and isomeric-selectivity, suggesting potential applications in the synthesis of specialized aromatic molecules (Gitkis & Becker, 2006).
Oxidation Studies in Atmospheric Conditions
- Gas-phase Oxidation of Aromatic Hydrocarbons : Research by Gibilisco, Barnes, and Wiesen (2018) on the reaction of methoxybenzenes with hydroxyl radicals provides insights into the atmospheric interactions of similar compounds. This research is relevant for understanding the environmental impact and atmospheric behavior of this compound (Gibilisco, Barnes, & Wiesen, 2018).
Synthesis and Characterization of Silatranes
- Synthesis and Characterization of Silatranes : A study by Singh et al. (2016) on the synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes involved the use of 1-isocyanato-4-methoxybenzene. This research contributes to the understanding of silatrane chemistry and its potential applications in various fields (Singh et al., 2016).
Ozonolysis Mechanism Investigation
- Study on Ozonolysis of Methoxybenzene : Sun et al. (2016) investigated the ozonolysis mechanism of methoxybenzene, providing insights into the environmental degradation and atmospheric chemistry of similar compounds like this compound (Sun et al., 2016).
Catalytic Conversion in Biomass Lignin
- Catalytic Conversion of Biomass Lignin : Zhu et al. (2011) explored the conversion of anisole (methoxybenzene) to gasoline-range molecules. This research indicates potential applications of this compound in biomass conversion technologies (Zhu et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that isocyanates, a group to which this compound belongs, are often used in the production of polyurethanes . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which have applications in various industries, including paints, coatings, and adhesives .
Mode of Action
The mode of action of 1-(Isocyanatomethyl)-3-methoxybenzene is likely related to its isocyanate group. Isocyanates are highly reactive and can form bonds with various substances. In the case of polyurethane production, isocyanates react with polyols in a process called polymerization, resulting in the formation of urethane linkages that make up the backbone of the polyurethane polymer .
Biochemical Pathways
In the context of polyurethane production, the primary pathway is the polymerization reaction between isocyanates and polyols .
Result of Action
The primary result of the action of this compound is the formation of polyurethane polymers when it reacts with polyols . These polymers have various applications, including the production of foams, adhesives, paints, and coatings.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the polymerization reaction with polyols can be influenced by temperature, humidity, and the presence of catalysts . Additionally, the stability of the resulting polyurethane can be affected by environmental conditions such as heat, light, and moisture.
Biochemische Analyse
Biochemical Properties
Isocyanates, a group of compounds to which it belongs, are known to react with amines, alcohols, and water, forming ureas, carbamates, and carbon dioxide respectively
Cellular Effects
Isocyanates are known to cause cellular toxicity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of varying dosages of 1-(Isocyanatomethyl)-3-methoxybenzene in animal models have not been reported. Isocyanates are known to cause respiratory and dermal sensitization, and their effects can vary with dosage .
Metabolic Pathways
Isocyanates are metabolized in the body through conjugation with glutathione, leading to the formation of mercapturic acids
Transport and Distribution
Isocyanates are lipophilic and can diffuse across cell membranes
Subcellular Localization
Given its lipophilic nature, it could potentially localize to lipid-rich areas such as the cell membrane
Eigenschaften
IUPAC Name |
1-(isocyanatomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-2-3-8(5-9)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAJMDRYUIPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394599 | |
| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57198-56-8 | |
| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















